3-(3-methoxypropyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class, characterized by a fused bicyclic core (pyrimidine and triazine rings) with a tetrahydro-6H configuration. Key structural features include a 3-methoxypropyl chain at position 3, methyl groups at positions 7 and 8, and a 3-(trifluoromethyl)phenyl substituent at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxypropyl moiety may influence solubility and target binding. Characterization via NMR, MS, and IR is critical for confirming its structure, as seen in analogous compounds .
Properties
Molecular Formula |
C19H23F3N4O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H23F3N4O2/c1-13-14(2)23-18-25(16-7-4-6-15(10-16)19(20,21)22)11-24(8-5-9-28-3)12-26(18)17(13)27/h4,6-7,10H,5,8-9,11-12H2,1-3H3 |
InChI Key |
CCIIUKUZTSMKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCCOC)C3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with appropriate precursors under controlled conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and catalyst use.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-methoxypropyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrimido[1,2-a][1,3,5]triazin-6-one core can interact with various biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
- 3-[2-(Dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-pyrimido-triazin-6-one (): Core structure: Shares the pyrimido[1,2-a][1,3,5]triazin-6-one backbone. Substituent differences:
- Position 3: Dimethylaminoethyl vs. methoxypropyl.
- Position 1: Phenyl vs. 3-(trifluoromethyl)phenyl. The trifluoromethyl group increases electronegativity and steric bulk.
- Position 7: Ethyl vs. methyl. Ethyl may slightly increase hydrophobicity.
Table 1: Structural Comparison of Pyrimido-Triazinone Derivatives
| Position | Target Compound | Analogue () |
|---|---|---|
| 1 | 3-(Trifluoromethyl)phenyl | Phenyl |
| 3 | 3-Methoxypropyl | 2-(Dimethylamino)ethyl |
| 7 | Methyl | Ethyl |
| 8 | Methyl | Methyl |
Bioactivity and Mode of Action
- Bioactivity clustering : Compounds with similar pyrimidine-triazine cores often target kinases or epigenetic regulators (e.g., HDACs). indicates that structural similarity correlates with shared bioactivity profiles. The target compound’s trifluoromethyl group may enhance binding to hydrophobic kinase pockets .
Computational and Proteomic Comparisons
- Molecular similarity metrics: Tanimoto coefficient: Morgan fingerprints (radius 2) and MACCS keys quantify structural overlap. The target compound’s trifluoromethyl and methoxypropyl groups may reduce similarity to phenyl/dimethylaminoethyl analogues (e.g., ~0.6–0.7 vs. >0.8 for closer derivatives) . Proteomic interaction signatures (CANDO platform): Unlike structural methods, CANDO compares proteome-wide binding patterns. The target compound may cluster with mTOR inhibitors due to trifluoromethylphenyl’s resemblance to rapamycin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
